

Electron configuration and magnetic properties of Hexaamminecobalt(III) ion

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An In-depth Technical Guide to the Electron Configuration and Magnetic Properties of the Hexaamminecobalt(III) Ion

Abstract

The hexaamminecobalt(III) ion, $[\text{Co}(\text{NH}_3)_6]^{3+}$, serves as an archetypal model in coordination chemistry for understanding the interplay between electronic structure, ligand field effects, and magnetic properties. This guide provides a detailed examination of the ion, grounded in Crystal Field Theory (CFT) and Ligand Field Theory (LFT). We delineate the electron configuration of the central cobalt(III) ion, a d^6 system, under the influence of six ammonia ligands. As strong-field ligands, ammonia creates a significant energy splitting of the d-orbitals, resulting in a low-spin $t_{2g}^6 e_g^0$ configuration. This configuration, which features no unpaired electrons, dictates the ion's magnetic behavior. Consequently, $[\text{Co}(\text{NH}_3)_6]^{3+}$ is diamagnetic, a property that is consistently verified through experimental methods such as magnetic susceptibility measurements. This document provides the theoretical basis for these properties, outlines the experimental protocols for their verification, and includes a standard procedure for the synthesis of the chloride salt of the complex, hexaamminecobalt(III) chloride.

Introduction

The hexaamminecobalt(III) cation, $[\text{Co}(\text{NH}_3)_6]^{3+}$, is a classic example of a "Werner complex," named after Alfred Werner, the pioneer of coordination chemistry.^[1] Its stability, kinetic inertness, and distinct properties have established it as a foundational compound for teaching and research in inorganic chemistry.^{[1][2]} Understanding the electronic structure of this ion is

crucial for explaining its color, reactivity, and, most notably, its magnetic properties. This guide synthesizes theoretical principles with experimental methodologies to provide a comprehensive overview for researchers and drug development professionals who may utilize such complexes, for instance, in structural biology to stabilize nucleic acid structures for X-ray crystallography.[1][2]

Theoretical Framework: Electron Configuration

The properties of $[\text{Co}(\text{NH}_3)_6]^{3+}$ are a direct consequence of its electronic arrangement, which is best described by Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT).[3][4][5]

The Central Ion and Ligand Field

The central metal in the complex is cobalt. In its elemental form, cobalt has an electron configuration of $[\text{Ar}] 3d^7 4s^2$. To form the hexaamminecobalt(III) ion, the cobalt atom loses three electrons, two from the 4s orbital and one from the 3d orbital, yielding the cobalt(III) ion, Co^{3+} . This results in a d^6 electron configuration ($[\text{Ar}] 3d^6$).[6][7][8]

In an isolated, gaseous Co^{3+} ion, the five 3d orbitals (d_{xy} , d_{xz} , d_{yz} , $d_{x^2-y^2}$, and d_{z^2}) are degenerate, meaning they all have the same energy. However, when surrounded by six ammonia (NH_3) ligands in an octahedral arrangement, this degeneracy is lifted. According to Crystal Field Theory, the lone pairs of electrons on the ammonia ligands create a negative electrostatic field that repels the electrons in the d-orbitals of the Co^{3+} ion.[3][9]

This repulsion is not uniform. The $d_{x^2-y^2}$ and d_{z^2} orbitals (the e_g set) point directly towards the ligands along the x, y, and z axes, experiencing strong repulsion and thus an increase in energy. The d_{xy} , d_{xz} , and d_{yz} orbitals (the t_{2g} set) are oriented between the axes, experiencing less repulsion and becoming lower in energy relative to the initial degenerate state.[3][10] This separation in energy is known as the crystal field splitting energy, or Δ_o (delta octahedral).

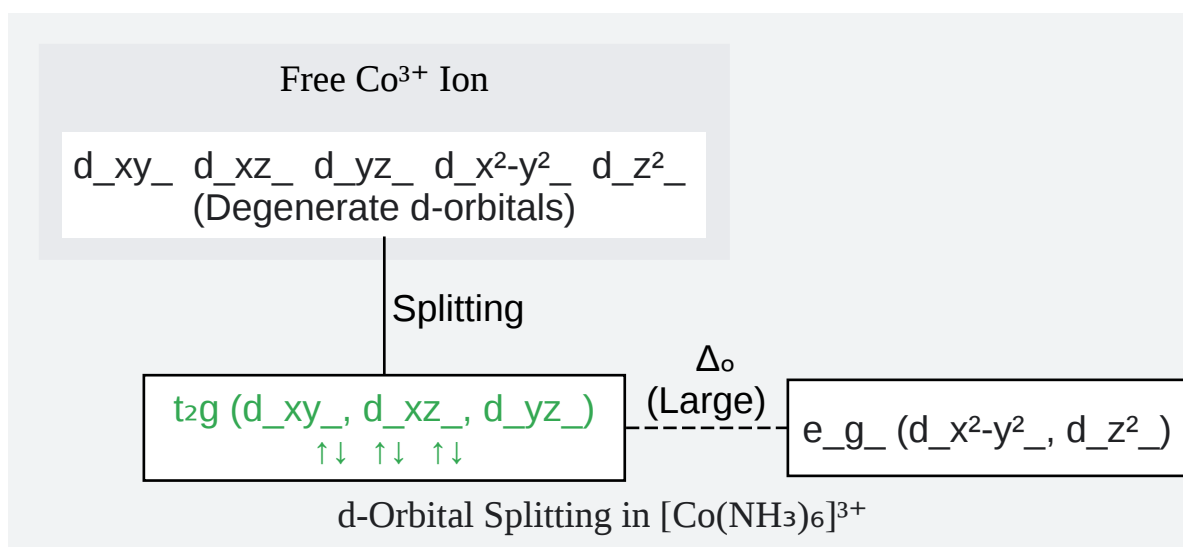
Strong-Field Ligands and Low-Spin Configuration

The magnitude of Δ_o is determined by the nature of the ligand. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Ammonia (NH_3) is classified as a strong-field ligand, meaning it induces a large Δ_o . [7][11]

For a d^6 ion like Co^{3+} , there are two possible ways to arrange the six electrons in the split d -orbitals:

- High-Spin: If Δ_o is small (in the case of a weak-field ligand), the energy required to place an electron in a higher-energy e_g orbital is less than the energy required to pair two electrons in a single t_{2g} orbital (the spin-pairing energy, P). Electrons will therefore occupy all orbitals singly before pairing, resulting in a $t_{2g}^4 e_g^2$ configuration with four unpaired electrons.
- Low-Spin: If Δ_o is large (in the case of a strong-field ligand like NH_3), the energy cost of promoting an electron to an e_g orbital is greater than the spin-pairing energy ($\Delta_o > P$). Therefore, the electrons will fill the lower-energy t_{2g} orbitals completely before any occupy the e_g set.^[12]

For $[\text{Co}(\text{NH}_3)_6]^{3+}$, the strong-field NH_3 ligands create a large Δ_o , forcing all six d -electrons to pair up in the t_{2g} orbitals.^{[6][7]} This results in a low-spin electron configuration of $t_{2g}^6 e_g^0$.



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Caption: d -orbital splitting for Co^{3+} in a strong octahedral field.

Magnetic Properties

The magnetic properties of a coordination complex are determined by the presence or absence of unpaired electrons.

- Paramagnetic substances have unpaired electrons and are attracted to an external magnetic field.
- Diamagnetic substances have no unpaired electrons; all electrons are paired, and they are weakly repelled by a magnetic field.[12]

Based on the low-spin $t_{2g}^6e_g^0$ electron configuration derived for $[\text{Co}(\text{NH}_3)_6]^{3+}$, all six d-electrons are paired. Therefore, the complex is predicted to be diamagnetic.[1][2][6][12] This theoretical conclusion is consistently confirmed by experimental observation.[13]

Property	Description
Central Metal Ion	Cobalt (Co)
Oxidation State	+3
d-electron Count	d^6
Ligand Field	Strong (from 6x NH_3)
Spin State	Low-Spin
Electron Configuration	$t_{2g}^6e_g^0$
Number of Unpaired Electrons	0
Predicted Magnetic Property	Diamagnetic
Observed Magnetic Property	Diamagnetic[1][2]

Table 1: Summary of Electronic and Magnetic Properties of $[\text{Co}(\text{NH}_3)_6]^{3+}$.

Experimental Verification: Magnetic Susceptibility

The magnetic properties of a compound are quantified by measuring its magnetic susceptibility (χ), which is a measure of how much a material will become magnetized in an applied magnetic field.[14] From this value, the magnetic moment (μ) can be calculated, which directly relates to the number of unpaired electrons (n) via the spin-only formula:

$$\mu_{s} = \sqrt{n(n+2)} \text{ Bohr Magnetons (BM)}$$

For the hexaamminecobalt(III) ion, with a predicted $n=0$, the theoretical magnetic moment is 0 BM. Experimental determination confirms this diamagnetic nature.

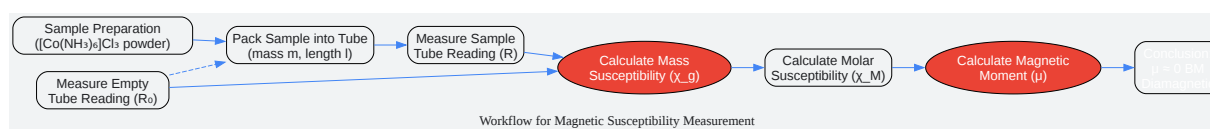
Experimental Protocol: Measurement by Evans Balance

The Evans balance is a common and convenient instrument for determining magnetic susceptibility.^{[14][15]} It operates by measuring the force exerted on a sample by a magnetic field.

Methodology:

- Instrument Calibration: Ensure the Evans balance is turned on, stabilized, and properly calibrated according to the manufacturer's specifications.
- Prepare the Sample Tube:
 - Take an empty, clean glass sample tube and place it in the balance. Record the reading for the empty tube (R_0).
 - Remove the tube and carefully fill it with the powdered $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$ sample to a packed height (l) of approximately 2-3 cm. Ensure the top surface is flat.
- Weigh the Sample: Accurately weigh the filled sample tube and subtract the mass of the empty tube to determine the mass of the sample (m).
- Measure the Sample:
 - Place the packed sample tube back into the balance holder.
 - Record the new reading (R). Since the sample is diamagnetic, R will be slightly less than R_0 .
- Calculation:
 - The mass susceptibility (χ_{g}) is calculated using the formula: $\chi_{\text{g}} = (C * l * (R - R_0)) / (10^9 * m)$ where C is the balance calibration constant, l is the sample length in cm, R and R_0 are the balance readings, and m is the sample mass in grams.^[14]

- The molar susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass (M) of the compound.
- A correction for the inherent diamagnetism of the atoms and ligands (Pascal's constants) is applied to find the corrected molar susceptibility, which is then used to calculate the effective magnetic moment.
- Conclusion: For $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$, the calculated magnetic moment will be approximately 0 BM, confirming its diamagnetic character and the absence of unpaired electrons.



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Caption: Experimental workflow for determining magnetic properties.

Synthesis of Hexaaminocobalt(III) Chloride

To facilitate experimental study, a reliable synthesis of a salt of the complex is required. The following is a standard laboratory procedure for preparing $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$ from cobalt(II) chloride. The synthesis involves the oxidation of Co(II) to Co(III) in the presence of ammonia, which acts as both a ligand and a base. Activated charcoal serves as a catalyst.[16][17]

Protocol:

- In a 250 mL flask, dissolve 12 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ and 8 g of NH_4Cl in 20 mL of distilled water. [18][19]
- Add 2 g of activated decolorizing charcoal to the flask.

- In a fume hood, slowly add 25 mL of concentrated aqueous ammonia to the mixture and cool the flask in an ice bath to below 10°C.
- While maintaining the low temperature, slowly and carefully add 5 mL of 20-volume (6%) hydrogen peroxide from a burette or pipette. Stir continuously.
- After the H₂O₂ addition is complete, gently heat the mixture on a hot plate to about 60-70°C for 20-30 minutes to complete the reaction and reduce the volume. The color should change from reddish to a yellowish-brown.[17]
- Cool the mixture in an ice bath. Filter the crude product using a Büchner funnel to separate the crystals and charcoal.
- To purify, transfer the solid to a beaker containing 50 mL of water and 1-2 mL of concentrated HCl. Heat the solution to dissolve the product, then filter while hot to remove the charcoal.
- Add 10-15 mL of concentrated HCl to the hot filtrate and cool in an ice bath to precipitate the purified orange-yellow crystals of [Co(NH₃)₆]Cl₃.
- Collect the crystals by vacuum filtration, wash with small portions of 60% ethanol, followed by 95% ethanol, and allow to air dry.[16][17]

Conclusion

The hexaamminecobalt(III) ion is a quintessential example of how ligand field strength dictates the electronic and magnetic properties of a transition metal complex. The strong-field nature of the six ammonia ligands induces a large d-orbital splitting, forcing the d⁶ electrons of the Co(III) center into a low-spin t_{2g}⁶e_g⁰ configuration. The resulting absence of unpaired electrons renders the complex diamagnetic. This theoretical model is robustly supported by experimental data from magnetic susceptibility measurements, reinforcing the foundational principles of coordination chemistry.

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